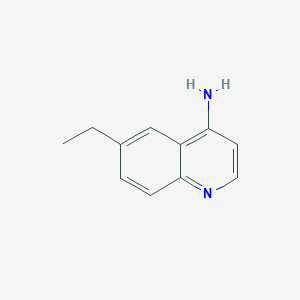

4-Amino-6-ethylquinoline

描述

Historical Context of Quinoline (B57606) Derivatives in Synthetic Chemistry and Biological Systems

The history of quinoline dates back to 1834, when it was first isolated from coal tar. iipseries.org The recognition of the quinoline nucleus in naturally occurring alkaloids with potent physiological effects, such as quinine (B1679958) from the cinchona bark, spurred intense investigation into its chemical and biological properties. iipseries.orgnih.gov This led to the development of various synthetic methods for creating quinoline derivatives, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which have been fundamental in expanding the library of these compounds. iipseries.orgnih.gov The biological significance of quinoline derivatives became prominently established with the discovery of their antimalarial properties, leading to the synthesis of drugs like chloroquine (B1663885) and primaquine. nih.govchemenu.com Over the years, research has unveiled a wide spectrum of biological activities associated with the quinoline ring system, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. nih.govbiointerfaceresearch.comresearchgate.net

Academic Significance of the 4-Aminoquinoline (B48711) Core Structure

Within the vast family of quinoline derivatives, the 4-aminoquinoline core holds a position of particular importance in medicinal chemistry. frontiersin.org This scaffold is a key pharmacophore in a multitude of biologically active compounds. frontiersin.org The amino group at the 4-position is crucial for the biological activity of many of these molecules, often acting as a key interaction point with biological targets. nih.govresearchgate.net For instance, in the context of antimalarial agents, the 4-amino group is involved in the drug's mechanism of action. The versatility of the 4-aminoquinoline scaffold allows for extensive chemical modifications at various positions of the quinoline ring and on the amino group itself, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. frontiersin.orgnih.gov This has made it a "privileged scaffold" in drug discovery, with research demonstrating its potential in developing agents for a wide range of diseases, including cancer, leishmaniasis, and Alzheimer's disease. frontiersin.orgnih.gov

Overview of Research Directions for 6-Substituted 4-Aminoquinolines

Research into 6-substituted 4-aminoquinolines has been a fertile area of investigation, aiming to explore how modifications at this specific position influence biological activity. The introduction of various substituents at the C-6 position of the 4-aminoquinoline core can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. mdpi.comnih.gov Studies have explored a range of substituents at the 6-position, including halogens, hydroxyl groups, and alkyl groups, to probe their effects on activities such as antiproliferative and antimicrobial actions. mdpi.comnih.govresearchgate.net For example, the synthesis of 6-halogenated 4-aminoquinolines has been pursued to develop novel anticancer agents. mdpi.comnih.gov The investigation of 6-substituted derivatives continues to be a promising strategy for the discovery of new therapeutic agents with improved efficacy and selectivity.

Chemical Profile of 4-Amino-6-ethylquinoline

The following table details the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 948293-21-8 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂N₂ sigmaaldrich.com |

| Molecular Weight | 172.23 g/mol sigmaaldrich.com |

| SMILES String | CCc1ccc2nccc(N)c2c1 sigmaaldrich.com |

| InChI Key | QVBZMOLISBWGIW-UHFFFAOYSA-N sigmaaldrich.com |

Reactivity and Derivative Synthesis

The 4-aminoquinoline scaffold, including this compound, possesses reactive sites that allow for the synthesis of a diverse range of derivatives. The amino group at the 4-position is a key site for modification, enabling the introduction of various side chains through reactions such as alkylation and acylation. mdpi.comnih.gov These modifications are often crucial for modulating the biological activity of the resulting compounds.

Furthermore, the quinoline ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The synthesis of derivatives often involves multi-step procedures starting from commercially available anilines. mdpi.comnih.govresearchgate.net For instance, a general approach to synthesizing substituted 4-aminoquinolines involves the condensation of a substituted aniline (B41778) with a β-ketoester, followed by cyclization and subsequent chlorination to yield a 4-chloroquinoline (B167314) intermediate. mdpi.comnih.gov This intermediate can then be reacted with various amines to introduce the desired side chain at the 4-position. mdpi.comnih.gov

Biological and Pharmacological Profile of this compound Derivatives

While specific biological data for this compound itself is not extensively detailed in the provided search results, the broader class of 4-aminoquinoline derivatives exhibits a wide array of pharmacological activities. The nature of the substituent at the 6-position, as well as the side chain at the 4-amino position, plays a critical role in determining the biological profile.

Derivatives of 4-aminoquinoline have been extensively investigated for their antimalarial activity. nih.govucsf.edu The mechanism of action for many of these compounds is believed to involve the inhibition of hemozoin formation in the malaria parasite.

In the realm of cancer research, 4-aminoquinoline derivatives have shown promise as antiproliferative agents. mdpi.comnih.gov Studies on 2-substituted-4-amino-6-halogenquinolines have demonstrated that modifications to the quinoline core can lead to potent activity against various cancer cell lines. mdpi.comnih.gov

Furthermore, the 4-aminoquinoline scaffold has been identified as a core structure for the design of cholinesterase inhibitors , which are relevant in the context of Alzheimer's disease. nih.govnih.gov Research has indicated that the 4-amino group is a key determinant for acetylcholinesterase (AChE) inhibition. nih.govresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

6-ethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBZMOLISBWGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589043 | |

| Record name | 6-Ethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-21-8 | |

| Record name | 6-Ethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering unparalleled insight into the carbon-hydrogen framework.

The spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic protons on the quinoline (B57606) core.

Ethyl Group Protons: The ethyl group at the C-6 position will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling with each other.

Aromatic Protons: The protons on the heterocyclic and benzene (B151609) rings of the quinoline system appear in the aromatic region of the spectrum. Their precise chemical shifts and multiplicities are influenced by the electronic effects of the amino group and the ethyl substituent. For instance, in 4-amino-2-methylquinoline, the aromatic protons resonate between 7.38 and 7.93 ppm rsc.org. The protons on the benzene-ring portion (H-5, H-7, H-8) will show coupling patterns (doublets, doublets of doublets) depending on their relationship to their neighbors. The H-5 proton is expected to be a doublet, coupled to H-7 (a meta coupling might also be observable). The H-7 proton would appear as a doublet of doublets, coupled to H-5 and H-8. The H-8 proton would be a doublet, coupled to H-7. The proton at C-3 would likely appear as a singlet, and the proton at C-2 as a singlet or a narrow doublet depending on long-range couplings.

Amino Protons: The protons of the amino group (-NH2) typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent rsc.org.

The coupling constants (J-values) between adjacent protons are critical for confirming their relative positions on the quinoline ring uncw.edu.

Table 1: Predicted 1H NMR Data for 4-Amino-6-ethylquinoline Data is predicted based on analogous structures like 4-amino-2-methylquinoline rsc.orgnih.gov.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH3 (ethyl) | ~1.2-1.4 | Triplet (t) | ~7.5 |

| -CH2- (ethyl) | ~2.7-2.9 | Quartet (q) | ~7.5 |

| -NH2 | ~4.5-5.5 | Broad Singlet (br s) | N/A |

| H-3 | ~6.5-6.7 | Singlet (s) | N/A |

| H-5 | ~7.6-7.8 | Doublet (d) | ~8.5-9.0 |

| H-7 | ~7.4-7.6 | Doublet of Doublets (dd) | JH7-H8 ≈ 8.5, JH7-H5 ≈ 2.0 |

| H-8 | ~7.9-8.1 | Doublet (d) | ~8.5-9.0 |

| H-2 | ~8.4-8.6 | Singlet (s) or narrow d | <1.0 |

The 13C NMR spectrum provides direct information about the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal rsc.org. For this compound, thirteen distinct signals are expected. Based on data for 4-amino-2-methylquinoline, the carbon signals can be assigned rsc.orgresearchgate.net.

Aliphatic Carbons: The ethyl group will show two signals in the aliphatic region, corresponding to the -CH2- and -CH3 carbons.

Aromatic and Heteroaromatic Carbons: The ten carbons of the quinoline ring will appear in the downfield region (typically 100-160 ppm). The carbon bearing the amino group (C-4) and the carbons adjacent to the ring nitrogen (C-2, C-8a) are significantly influenced by the heteroatoms. The chemical shifts of the carbons in the benzene ring (C-5, C-6, C-7, C-8, C-4a) will be affected by the substitution pattern.

Table 2: Predicted 13C NMR Data for this compound Data is predicted based on analogous structures like 4-amino-2-methylquinoline rsc.orgresearchgate.net.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H3 (ethyl) | ~15-17 |

| -C H2- (ethyl) | ~28-30 |

| C-3 | ~103-105 |

| C-4a | ~117-119 |

| C-5 | ~120-122 |

| C-7 | ~124-126 |

| C-8 | ~129-131 |

| C-6 | ~137-139 |

| C-8a | ~148-150 |

| C-4 | ~149-151 |

| C-2 | ~158-160 |

To further probe the electronic structure, multinuclear NMR studies can be employed. Specifically, 14N or 15N NMR spectroscopy can provide valuable data on the two distinct nitrogen environments in this compound: the sp2-hybridized nitrogen within the quinoline ring and the sp2-hybridized exocyclic amino nitrogen. The chemical shifts of these nitrogen atoms are sensitive to their local electronic environment and protonation state. Such studies have been applied to various quinoline derivatives to understand their structural and electronic properties researchgate.netnih.govscholaris.ca. The significant difference in electron density between the ring nitrogen and the amino nitrogen would result in well-separated signals, allowing for unambiguous characterization.

The Nuclear Overhauser Effect (NOE) is an NMR technique used to determine the spatial proximity of atoms within a molecule. In 1D NOE difference experiments or 2D NOESY spectra, correlations are observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through chemical bonds.

For this compound, NOE studies could confirm structural assignments and provide insight into its preferred conformation. Key expected NOE correlations would include:

An NOE between the amino protons (-NH2) and the aromatic proton at the C-5 position, confirming their proximity.

Correlations between the methylene protons of the ethyl group and the neighboring aromatic protons at C-5 and C-7.

An NOE between the H-5 proton and the H-4a proton is also possible.

Such analyses have been successfully used to establish the conformation of other substituted quinolines tandfonline.comnih.govresearchgate.net.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its functional groups. Detailed vibrational analyses of related molecules like 4-aminoquinaldine (B107616) (4-amino-2-methylquinoline) provide a reliable basis for assigning these bands psu.edutubitak.gov.trresearchgate.net.

Key vibrational modes include:

N-H Stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm-1 region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm-1, while the aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm-1.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring system (aromatic C=C and C=N bonds) are found in the 1400-1650 cm-1 region.

N-H Bending: The scissoring mode of the amino group typically appears around 1600-1650 cm-1.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies.

Table 3: Predicted FTIR Vibrational Frequencies for this compound Data is based on detailed analyses of 4-aminoquinaldine and other quinoline derivatives psu.edutubitak.gov.trresearchgate.netresearchgate.net.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3450 | Medium | Asymmetric N-H Stretch |

| ~3350 | Medium | Symmetric N-H Stretch |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2970 | Medium | Asymmetric Aliphatic C-H Stretch (-CH3) |

| ~2930 | Medium | Asymmetric Aliphatic C-H Stretch (-CH2-) |

| ~2870 | Medium | Symmetric Aliphatic C-H Stretch (-CH3) |

| ~1620 | Strong | N-H Bending (Scissoring) |

| ~1580 | Strong | C=C / C=N Ring Stretch |

| ~1500 | Strong | C=C / C=N Ring Stretch |

| ~1450 | Medium | C-H Bending (Aliphatic) |

| ~1400 | Medium | C=C / C=N Ring Stretch |

| ~850 | Strong | C-H Out-of-plane Bending (Aromatic) |

FT-Raman Spectroscopy

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. While specific FT-Raman spectral data for this compound is not extensively published, the methodology can be understood from studies on analogous compounds like 4-amino-2-methylquinoline (AMQ). nih.govresearchgate.net For a compound like this compound, the FT-Raman spectrum would be recorded over a range, typically from 100 to 4000 cm⁻¹, using a spectrometer equipped with a Raman module. researchgate.netpsu.edutubitak.gov.tr The analysis provides information on the fundamental vibrations of the quinoline ring, the amino group, and the ethyl substituent. The molecule, by assuming its functional groups as point masses, is often considered to have a Cₛ point group, making all its fundamental vibrations both IR and Raman active. researchgate.netpsu.edutubitak.gov.tr

Vibrational Assignment and Normal Mode Analysis

Following the acquisition of spectral data, a complete vibrational assignment is performed to attribute the observed bands to specific molecular motions. nih.gov This process is greatly aided by theoretical calculations, often employing Density Functional Theory (DFT) methods, which can predict vibrational frequencies. nih.gov A comparison between the experimental FT-Raman frequencies and the theoretically calculated wavenumbers allows for a reliable assignment of the fundamental modes. nih.gov

The Potential Energy Distribution (PED) is calculated to characterize the nature of each vibrational mode, indicating the contribution of different internal coordinates (like stretching, bending, and torsion) to a specific frequency. nih.govpsu.edu For instance, in the analogous 4-amino-2-methylquinoline, analyses have detailed the influence of the amino and methyl groups on the skeletal modes of the quinoline ring. nih.gov A similar analysis for this compound would elucidate the coupling between the vibrations of the ethyl group and the quinoline core. The use of a Simple General Valence Force Field (SGVFF) is a common approach for carrying out the normal coordinate analysis for both in-plane and out-of-plane vibrations. psu.edutubitak.gov.tr

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretching | 3300 - 3500 | Symmetric and asymmetric stretching of the amino group. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the quinoline ring. |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. |

| C=C/C=N Stretching | 1400 - 1650 | Stretching vibrations of the quinoline skeletal rings. |

| NH₂ Bending | 1590 - 1650 | Scissoring motion of the amino group. |

| CH₂/CH₃ Bending | 1370 - 1470 | Bending vibrations of the ethyl group. |

| C-N Stretching | 1250 - 1350 | Stretching of the bond between the amino group and the quinoline ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. technologynetworks.com This technique is instrumental in characterizing the electronic structure of conjugated systems like quinoline derivatives.

Electronic Absorption Spectroscopy

The absorption of UV or visible light by a molecule promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied orbital. rsc.orglibretexts.org For molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, the most significant transitions occur in the 200-800 nm range. rsc.org The UV-Vis spectrum of a quinoline derivative typically displays multiple absorption bands corresponding to these electronic transitions. tandfonline.com Studies on related aminoquinolines show characteristic absorption maxima. researchgate.net For example, computational studies on 6-aminoquinoline (B144246) (6AQ) predicted absorption maxima between 327 nm and 340 nm. researchgate.net Experimental work on other substituted quinolines has identified absorption bands in the range of 280 to 510 nm. tubitak.gov.trresearchgate.net The spectrum of this compound is expected to fall within this range, with the precise wavelengths (λ_max) and intensities of the peaks being characteristic of its specific electronic structure.

Correlation with Electronic Transitions and Molecular Orbitals

The absorption bands observed in the UV-Vis spectrum are correlated with specific electronic transitions between molecular orbitals. libretexts.org The main transitions for a molecule like this compound are π→π* and n→π*. tandfonline.com

π→π transitions:* These involve the excitation of an electron from a bonding π orbital (associated with the conjugated quinoline system) to an antibonding π* orbital. These transitions are typically high in intensity.

n→π transitions:* This type of transition involves moving a non-bonding electron (from the lone pair on the nitrogen atoms) to an antibonding π* orbital. These transitions are generally weaker in intensity compared to π→π* transitions.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO gap. tandfonline.comchemrevlett.com This energy gap is critical as it determines the wavelength of light absorbed. libretexts.org For conjugated systems like this compound, the HOMO is often a π orbital distributed across the aromatic system, while the LUMO is the corresponding π* orbital. researchgate.net Theoretical studies on similar molecules indicate that the lowest energy absorption band often corresponds to the HOMO→LUMO transition, which is typically a π→π* charge-transfer (CT) state. researchgate.net The presence of the amino and ethyl substituents will modulate the energies of the molecular orbitals, thereby influencing the precise λ_max values observed in the spectrum.

| Transition Type | Involved Orbitals | Typical Chromophore | Expected Absorption Region |

| π → π | Bonding π to Antibonding π | Conjugated quinoline ring system | 200 - 500 nm |

| n → π | Non-bonding to Antibonding π | Nitrogen atoms (lone pairs) | 250 - 600 nm |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry capable of determining the mass of a molecule with a very high degree of precision. diva-portal.org This allows for the unambiguous determination of a compound's elemental formula from its exact mass. The technique is frequently performed using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. rsc.orgrsc.org For this compound, HRMS would typically be used to measure the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined mass would then be compared to the theoretically calculated exact mass to confirm the elemental formula, C₁₁H₁₂N₂. sigmaaldrich.com

| Compound | Formula | Ion | Calculated Exact Mass (m/z) | Expected Experimental Result |

| This compound | C₁₁H₁₂N₂ | [M+H]⁺ | 173.10732 | A value agreeing to within a few parts per million (ppm) of the calculated mass. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS serves as a primary tool for assessing purity and confirming its molecular structure through fragmentation analysis.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. etamu.edu An inert carrier gas, such as helium or nitrogen, transports the vaporized analyte through a long, coiled column. etamu.edu The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. etamu.edu For "this compound," its retention time—the time it takes to travel through the column—is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). etamu.edu

Upon exiting the GC column, the isolated compound enters the mass spectrometer. In the MS, the molecules are typically subjected to electron ionization (EI), a hard ionization technique that bombards the molecules with high-energy electrons (commonly 70 eV). researchgate.net This process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The molecular ion peak is crucial for confirming the molecular weight of the compound. The fragmentation pattern, which is a unique fingerprint of the molecule, provides definitive structural information. etamu.edu

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). etamu.edu Analysis of the fragmentation pattern of "this compound" would allow for the identification of its core quinoline structure and the ethyl and amino substituents.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | m/z (Predicted) | Structure/Origin |

| [M]⁺ | 172 | Molecular Ion |

| [M-CH₃]⁺ | 157 | Loss of a methyl radical from the ethyl group |

| [M-C₂H₅]⁺ | 143 | Loss of an ethyl radical |

| [M-NH₂]⁺ | 156 | Loss of an amino radical |

| [M-HCN]⁺ | 145 | Loss of hydrogen cyanide from the quinoline ring |

This table presents predicted fragmentation data based on the principles of mass spectrometry applied to the structure of this compound. Actual experimental data may vary.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally labile molecules. It is an indispensable tool for the accurate molecular weight determination of compounds like "this compound" without causing significant fragmentation.

In ESI-MS, the sample solution is introduced through a fine capillary at a high electrical potential. This process generates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte. For "this compound," which possesses a basic amino group, analysis is typically performed in positive ion mode, where it readily forms a protonated molecule, [M+H]⁺. mdpi.com

The primary advantage of ESI-MS is its ability to produce intact molecular ions, providing a clear and unambiguous confirmation of the compound's molecular weight. nih.gov This is in contrast to the extensive fragmentation often observed in GC-MS with electron ionization. The technique is highly sensitive and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. nih.govdiva-portal.org For "this compound," ESI-MS would be the preferred method for confirming its molecular mass of 172.23 g/mol by observing the [M+H]⁺ ion at m/z 173.2.

Table 2: Expected ESI-MS Ion Data for this compound

| Ion Species | m/z (Expected) | Description |

| [M+H]⁺ | 173.2 | Protonated Molecule |

| [M+Na]⁺ | 195.2 | Sodium Adduct |

| [2M+H]⁺ | 345.4 | Protonated Dimer |

This table shows expected m/z values for common adducts in ESI-MS analysis. The relative abundance of these ions can vary based on experimental conditions.

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are the most definitive methods for elucidating the three-dimensional atomic and molecular structure of crystalline solids. These studies are fundamental to understanding the solid-state properties of "this compound," including its crystal packing, intermolecular interactions, and polymorphism.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and detailed information about the atomic arrangement within a crystal. uhu-ciqso.esmdpi.com To perform this analysis, a high-quality single crystal of "this compound," typically less than 1 mm in size, is required. uhu-ciqso.es This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uni-ulm.de

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific, repeating pattern determined by the crystal's internal lattice structure. umass.edu The positions and intensities of the thousands of diffracted beams are collected by a detector. umass.edu This diffraction data is then used to compute a three-dimensional electron density map of the unit cell, from which the positions of individual atoms can be determined.

The results of an SC-XRD analysis yield precise bond lengths, bond angles, and torsion angles. uhu-ciqso.es It also reveals critical information about the solid-state structure, such as how the molecules of "this compound" pack together in the crystal lattice and the nature of intermolecular interactions, like hydrogen bonding and π–π stacking. iucr.org This information is crucial for understanding the compound's physical properties and for structure-property relationship studies. mdpi.com

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 925.6 |

| Z (Molecules/Unit Cell) | 4 |

This table presents plausible crystallographic data for this compound, derived from typical values for similar organic molecules. Actual data requires experimental determination.

X-ray Powder Diffraction for Crystalline Phases

X-ray Powder Diffraction (XRPD or PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a solid sample. Unlike SC-XRD, which requires a single crystal, XRPD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals. umass.edu

The powdered sample is exposed to a monochromatic X-ray beam, and the detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays. Constructive interference occurs only at specific angles that satisfy Bragg's Law, resulting in a diffraction pattern characterized by a series of peaks at specific 2θ values.

The resulting XRPD pattern is a unique fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com It is widely used to:

Identify known crystalline materials by comparing the pattern to a database.

Distinguish between different polymorphic forms of a compound, as each polymorph will have a distinct crystal lattice and thus a unique diffraction pattern. americanpharmaceuticalreview.com

Assess the crystallinity of a sample, differentiating between crystalline and amorphous materials. americanpharmaceuticalreview.com

Determine the phase purity of a crystalline sample.

For "this compound," XRPD would be essential during development and quality control to ensure the consistency of the crystalline form being produced.

Table 4: Representative X-ray Powder Diffraction Peaks for a Crystalline Phase of this compound

| Position (°2θ) | Relative Intensity (%) |

| 10.2 | 85 |

| 14.5 | 40 |

| 18.8 | 100 |

| 20.5 | 75 |

| 22.1 | 60 |

| 25.9 | 90 |

This table lists representative diffraction peaks. The exact positions and intensities are unique to a specific crystalline form and must be determined experimentally.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. bhu.ac.inwikipedia.org The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. bhu.ac.in

ESR spectroscopy is a highly specific technique applicable to materials such as:

Organic and inorganic free radicals.

Transition metal complexes with unpaired d-electrons.

Point defects in solids.

The compound "this compound" is a diamagnetic organic molecule. In its stable ground state, all of its electrons are paired in bonding or non-bonding orbitals. As it does not possess any unpaired electrons, it is not an ESR-active species. bhu.ac.in Therefore, ESR spectroscopy would not yield a signal for "this compound" and is not a suitable technique for its direct structural characterization. The technique would only become relevant if the compound were to be converted into a radical ion or complexed with a paramagnetic metal center.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For quinoline (B57606) derivatives, methods such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are commonly employed to model the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying quinoline systems due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals for this purpose. scispace.comnih.gov This method combines the strengths of both Hartree-Fock theory and density functional approximations to calculate the electronic exchange and correlation energies.

In studies of similar molecules, such as 4-amino-2-methylquinoline, the B3LYP functional has been successfully used to predict molecular geometries and vibrational spectra that are in good agreement with experimental results. nih.govasianpubs.org These calculations provide a detailed picture of the electron distribution and chemical reactivity of the molecule. For 4-Amino-6-ethylquinoline, a DFT B3LYP approach would be essential for understanding the influence of the amino and ethyl substituents on the electronic properties of the quinoline ring system.

Ab initio Hartree-Fock (HF) calculations represent a foundational, first-principles approach to solving the electronic Schrödinger equation without empirical parameterization. researchgate.net While the HF method systematically neglects electron correlation, leading to some predictable deviations from experimental results, it serves as a crucial baseline for more advanced calculations. asianpubs.org

For substituted quinolines, HF calculations are often performed alongside DFT methods to provide a comparative analysis. scispace.comnih.gov The results from HF theory can be systematically improved by including electron correlation through post-Hartree-Fock methods. For this compound, an HF calculation would provide initial approximations of the molecular orbitals and electronic structure, which are valuable for interpreting the results from more sophisticated models like DFT.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection involves a trade-off between accuracy and computational expense.

Pople-style basis sets are commonly used for organic molecules like this compound:

6-31G *: This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing anisotropic electron distributions in chemical bonds.

6-311++G *: A larger, triple-split valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogen atoms to better describe weakly bound electrons. It also incorporates polarization functions (**). This type of basis set is particularly important for accurately modeling systems with potential hydrogen bonding or non-covalent interactions. scispace.comnih.gov

6-311++G(d,p) : This notation explicitly specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which is crucial for accurately describing bond angles and molecular geometries. researchgate.net

For a comprehensive study of this compound, a basis set such as 6-311++G(d,p) would be recommended to ensure a reliable description of its geometry, electronic structure, and intermolecular interactions.

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the configuration with the lowest potential energy. tandfonline.com

For this compound, this process would calculate the optimal bond lengths, bond angles, and dihedral angles for the entire molecule. A key aspect of this analysis would be the conformational flexibility of the ethyl group attached at the C6 position. A conformational analysis would be performed by systematically rotating the C-C bond of the ethyl group to map the potential energy surface and identify the lowest-energy conformer(s). tandfonline.com The results of such an optimization provide the equilibrium geometry used for subsequent frequency calculations.

Below is an interactive table representing the type of data that would be generated from a geometry optimization of this compound using a method like B3LYP/6-311++G(d,p).

| Parameter Type | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C4-N(Amino) | 1.36 Å |

| Bond Length | C6-C(Ethyl) | 1.51 Å |

| Bond Angle | C2-N1-C9 | 117.5° |

| Bond Angle | C3-C4-N(Amino) | 121.0° |

| Bond Angle | C5-C6-C(Ethyl) | 120.5° |

| Dihedral Angle | C5-C6-C(Ethyl)-C(Methyl) | -89.5° |

Vibrational Frequency Analysis

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., Infrared and Raman spectra). researchgate.net

Harmonic frequency calculations are the most common type and are based on a quadratic approximation of the potential energy surface. While computationally efficient, they tend to overestimate vibrational frequencies compared to experimental values. researchgate.net

Anharmonic frequency calculations provide a more accurate description by accounting for the non-quadratic nature of the true potential energy surface. researchgate.net Though more computationally demanding, anharmonic corrections lead to vibrational frequencies that are in much better agreement with experimental data from FTIR and FT-Raman spectroscopy. For a detailed analysis of this compound, comparing calculated harmonic and anharmonic frequencies with experimental spectra would allow for a definitive assignment of the fundamental vibrational modes.

The table below illustrates the kind of results obtained from a vibrational analysis, showing the calculated frequency and the assignment of the corresponding molecular motion.

| Calculated Frequency (cm⁻¹, illustrative) | Vibrational Mode Assignment |

|---|---|

| 3450 | N-H Asymmetric Stretch |

| 3360 | N-H Symmetric Stretch |

| 3055 | Aromatic C-H Stretch |

| 2970 | Ethyl C-H Asymmetric Stretch |

| 2875 | Ethyl C-H Symmetric Stretch |

| 1620 | Quinoline Ring C=C/C=N Stretch |

| 1580 | NH₂ Scissoring |

| 1455 | Ethyl CH₂ Scissoring |

| 1380 | Quinoline Ring Stretch |

| 830 | C-H Out-of-plane Bending |

Potential Energy Distributions (PEDs) and Total Energy Distributions (TEDs)

Potential Energy Distribution (PED) analysis is a crucial computational tool used for the detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. Each vibrational frequency of a molecule is associated with specific internal motions, such as bond stretching, angle bending, or torsional rotations. PED analysis quantifies the contribution of each of these internal coordinates to a particular normal mode of vibration.

For a molecule like this compound, a PED analysis would allow for the unambiguous assignment of complex vibrations involving the quinoline core, the amino group, and the ethyl substituent. For instance, in a study of the related compound 4-amino-2-methylquinoline, theoretical calculations were used to perform a complete vibrational assignment of the fundamental modes based on PED. nih.gov Such an analysis for this compound would help in understanding the influence of the amino and ethyl groups on the skeletal modes of the quinoline ring. nih.gov Total Energy Distribution (TED) provides a similar breakdown of the energy contributions to the normal modes, further clarifying the nature of the molecular vibrations.

A hypothetical PED analysis for a specific vibrational band of this compound might look like the following:

| Frequency (cm⁻¹) | Assignment | PED Contributions (%) |

| 3450 | ν(N-H) asym | NH₂ str (98%) |

| 1620 | ν(C=C) + δ(NH₂) | C=C str (55%), NH₂ scissoring (40%) |

| 1380 | δ(C-H) | CH₃ sym deform (85%) |

| 830 | γ(C-H) | C-H oop bend (70%) |

Note: This table is illustrative. Actual values would require specific quantum chemical calculations for this compound.

Scaled Quantum Mechanics (SQM) Methods

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are powerful tools for predicting molecular properties, including vibrational spectra. However, the calculated vibrational frequencies often exhibit systematic deviations from experimental values due to approximations in the theoretical models and the neglect of anharmonicity.

Scaled Quantum Mechanics (SQM) is a well-established procedure to correct these theoretical frequencies, bringing them into closer agreement with experimental data. The method involves scaling the calculated harmonic force field with a set of scale factors that have been optimized for a specific level of theory and basis set. This scaling process effectively accounts for the systematic errors, leading to a more accurate prediction of the vibrational spectrum. nih.gov In studies of related quinoline derivatives, the B3LYP functional is commonly employed for such calculations, and the resulting theoretical wavenumbers are compared with experimental FTIR and FT-Raman spectra to validate the assignments. nih.govdergipark.org.tr Applying the SQM method to this compound would yield a highly reliable theoretical vibrational spectrum, aiding in the detailed interpretation of experimental results.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods are used to calculate various electronic descriptors that provide a quantitative understanding of where and how a molecule is likely to react.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. youtube.com

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. youtube.com

Illustrative Electronic Parameters for this compound

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Determines chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. wolfram.com

Green Regions : Represent areas with neutral or near-zero potential. wolfram.com

For this compound, an MEP map would likely show the most negative potential (red/yellow) concentrated around the nitrogen atom of the quinoline ring and the nitrogen of the amino group, due to their lone pairs of electrons. These sites would be the most probable targets for protonation or interaction with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding interactions. thaiscience.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure. wikipedia.org It examines charge transfer and stabilizing interactions within the molecule by analyzing the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. wisc.edu

In this compound, key interactions would include:

Delocalization from the lone pair of the amino nitrogen (nN) to the anti-bonding π* orbitals of the quinoline ring.

Hyperconjugative interactions involving the C-C and C-H bonds of the ethyl group with the aromatic system.

These analyses reveal the intramolecular charge transfer (ICT) pathways and the specific hyperconjugative effects that stabilize the molecular structure.

Examples of NBO Interactions for Analysis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(Namino) | π*(C-Cring) | Value | Lone Pair → π* Delocalization |

| σ(C-Hethyl) | σ*(C-Cring) | Value | σ → σ* Hyperconjugation |

| π(C-Cring) | π*(C-Cring) | Value | π → π* Conjugation |

Note: E(2) values are placeholders and require specific calculations.

Mulliken Charge Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule from the results of a quantum chemistry calculation. uni-muenchen.de These charges offer a quantitative picture of the electron distribution and help to identify sites prone to electrostatic interactions.

While Mulliken charges are known to be sensitive to the choice of basis set, they provide valuable qualitative insights. uni-muenchen.de For this compound, the analysis would be expected to show:

Negative charges on the nitrogen atoms due to their high electronegativity.

Positive charges on the hydrogen atoms attached to the amino group and the aromatic ring.

A varied distribution of charges across the carbon atoms of the quinoline ring and the ethyl group, reflecting the influence of the substituents and the aromatic system.

This charge distribution complements the MEP analysis by assigning numerical values to the electrostatic character of each atom in the molecule. dergipark.org.tr

Hypothetical Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| N (ring) | -0.55 |

| N (amino) | -0.85 |

| C4 (amino-bearing) | +0.30 |

| C6 (ethyl-bearing) | -0.10 |

| H (of NH₂) | +0.40 |

Note: This table presents hypothetical, illustrative values to demonstrate expected trends.

Solvation Models and Solvent Effects on Electronic Properties (e.g., CPCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvation models are computational methods used to account for these effects. One of the most widely used implicit solvation models is the Conductor-like Polarizable Continuum Model (CPCM). researchgate.netfaccts.de In the CPCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. faccts.de This approach allows for the calculation of how the solvent influences the electronic structure of the solute.

The interaction between the solute and the solvent continuum is solved iteratively, providing insights into "solvated" molecular orbitals and energies. faccts.de The CPCM model is advantageous because it is less affected by outlying charge errors compared to other models and requires only the solute's electrostatic potential as input. nih.gov Theoretical studies on various organic molecules utilize CPCM to predict aqueous solvation free energies and to understand how solvent polarity affects electronic properties. researchgate.net

For quinoline derivatives, computational studies often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) in conjunction with a continuum solvation model like CPCM to simulate UV-Vis absorption spectra in different solvents. researchgate.net The choice of solvent can induce a shift in the maximum absorption wavelength (λmax), known as a solvatochromic shift. For instance, theoretical calculations on related quinoline-carbazole derivatives showed good agreement with experimental λmax values when the solvent DMSO was included in the calculations via a solvation model. nih.gov Frontier molecular orbital analysis in different solvents, from the gas phase to ethanol (B145695), can reveal variations in the HOMO-LUMO energy gap, which is crucial for understanding charge transfer activity. researchgate.net

Table 1: Effect of Solvation Models on Calculated Properties of Quinoline Derivatives This table is illustrative, based on general findings for quinoline derivatives, as specific data for this compound was not available in the search results.

| Property | Calculation in Gas Phase | Calculation with CPCM (e.g., in Ethanol) | Observed Effect |

|---|---|---|---|

| HOMO-LUMO Energy Gap | 4.227 eV | 4.792 eV | Stabilization of orbitals, altering the energy gap. researchgate.net |

| Maximum Absorption (λmax) | Typically shorter wavelength | Typically longer wavelength (Red Shift) | Polar solvents often stabilize the excited state more than the ground state. nih.gov |

| Dipole Moment | Lower value | Higher value | Induced polarization by the solvent continuum. |

Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data storage. semanticscholar.orgmdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit large NLO responses. Quinoline, with its electron-accepting nature, is a valuable component in the design of NLO chromophores. nih.govsemanticscholar.org

Computational methods, primarily DFT, are used to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). ekb.eg The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. Theoretical studies on novel quinoline-carbazole derivatives have demonstrated that structural modifications can dramatically enhance NLO properties. nih.govsemanticscholar.org For example, extending the π-conjugated system and strategically placing strong electron donor and acceptor groups can lead to a smaller HOMO-LUMO energy gap and a significant increase in the total first hyperpolarizability (βtot) value. semanticscholar.org

In one study, novel D-A-D-π-A type molecules were designed based on a quinoline-carbazole scaffold. semanticscholar.org The introduction of a 2-(thiophen-2-yl)thiophene π-spacer and different terminal acceptor moieties resulted in βtot values that were orders of magnitude larger than the parent compounds. nih.govsemanticscholar.org For example, modifying a parent quinoline-carbazole structure (Q4) with a BEA terminal acceptor (Q4D1) increased the βtot value from approximately 3,000 a.u. to over 52,000 a.u. mdpi.com This highlights the power of computational design in tuning molecular architectures for desired NLO responses. nih.govmdpi.com

Table 2: Calculated NLO Properties of Designed Quinoline-Carbazole Derivatives Data is for representative designed compounds from referenced studies to illustrate NLO principles.

| Compound | Description | Energy Gap (eV) | Total First Hyperpolarizability (βtot) (a.u.) | Reference |

|---|---|---|---|---|

| Q1 | Parent D-A Structure | - | - | nih.gov |

| Q1D2 | Designed A-D-π-A Structure | Reduced vs. Parent | 23,885.90 | nih.gov |

| Q4 | Parent D-A-D Structure | 3.435 | 3,000.35 | mdpi.com |

| Q4D1 | Designed D-A-D-π-A (BEA Acceptor) | 2.087 | 52,662.1 | mdpi.com |

| Q4D2 | Designed D-A-D-π-A (EMN Acceptor) | 2.019 | 59,316.4 | mdpi.com |

Pharmacophore Model Design via Computational Methods

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) used to identify potential drug candidates by defining the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govfrontiersin.org A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (R), and positive/negative ionizable centers. frontiersin.orgsapub.org

There are two primary approaches to pharmacophore design:

Structure-Based Pharmacophore Modeling : When the 3D structure of the biological target (e.g., a protein) is known, a pharmacophore model can be generated by analyzing the interactions between the protein and a known active ligand in the binding site. nih.gov This method allows for the inclusion of spatial restrictions from the binding site, leading to high-quality models. nih.gov

Ligand-Based Pharmacophore Modeling : In the absence of a target structure, a model can be developed by aligning a set of known active molecules and extracting their common chemical features. nih.govfrontiersin.org This approach assumes that these molecules bind to the same target in a similar orientation. nih.gov

For scaffolds related to this compound, such as 4-aminoquinolines and 4-anilino-6-aminoquinazolines, pharmacophore modeling is a crucial step in identifying new inhibitors for various diseases. researchgate.netnih.govnih.gov For example, a five-point pharmacophore model could be generated for a series of 4-aminoquinoline (B48711) derivatives to understand the key structural features responsible for their activity. researchgate.net The features identified in such a model could include hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, along with their specific spatial relationships. frontiersin.org This model can then be used to screen large virtual databases of chemical compounds to find new molecules that match the pharmacophore and are therefore likely to be active. frontiersin.orgfrontiersin.org

Table 3: Common Pharmacophore Features in Drug Design

| Feature Abbreviation | Chemical Feature | Potential Role in this compound |

|---|---|---|

| HBA | Hydrogen Bond Acceptor | The nitrogen atom in the quinoline ring and the amino group. frontiersin.orgnih.gov |

| HBD | Hydrogen Bond Donor | The hydrogen atoms of the 4-amino group. frontiersin.orgsapub.org |

| HY/H | Hydrophobic | The ethyl group at the 6-position and parts of the quinoline ring system. nih.gov |

| RA/R | Ring Aromatic | The bicyclic quinoline ring system. frontiersin.orgsapub.org |

Structure Activity Relationship Sar Studies in Vitro Academic Research

Influence of Substitution at the 4-Amino Position on Biological Activity

The substituent at the 4-amino position is a critical determinant of the biological activity of quinoline (B57606) compounds. Modifications to this side chain significantly impact the molecule's interaction with its biological targets.

The nature of the side chain at the 4-amino position, particularly the length and basicity of an alkylamino chain, is essential for activity. For instance, in antiplasmodial 4-aminoquinolines, a dialkylaminoalkylamino side chain is a common feature. youtube.com Studies on a series of 4-aminoquinolines have shown that those with diaminoalkane side chains shorter (2-3 carbons) or longer (10-12 carbons) than the five-carbon side chain of chloroquine (B1663885) are active against both chloroquine-susceptible and resistant strains of P. falciparum. acs.org Conversely, compounds with intermediate-length side chains (4-8 carbons) tend to lose activity against resistant strains. acs.org

The terminal amino group on this side chain, which is typically a tertiary amine, is also vital. The presence of two ethyl groups on the terminal nitrogen, as seen in chloroquine, is considered optimal for activity. youtube.com This basic side chain is believed to play a key role in the accumulation of the drug in the acidic food vacuole of the malaria parasite, a process known as pH trapping. researchgate.net

Furthermore, incorporating an intermolecular hydrogen-bonding motif within the side chain has been shown to enhance activity against drug-resistant parasite strains. nih.gov Modifications that introduce aromatic (arylamino) or other bulky groups can also modulate activity, often by influencing how the molecule binds to its target. For example, replacing the quinoline ring system with a bulkier acridine (B1665455) ring while keeping the same side chain has resulted in improved antiplasmodial potency. nih.gov

Table 1: Effect of 4-Amino Side Chain Length on Antiplasmodial Activity

| 4-Amino Side Chain | Activity vs. CQ-Susceptible Strains | Activity vs. CQ-Resistant Strains |

|---|---|---|

| Short (2-3 carbons) | Active | Active |

| Intermediate (4-8 carbons) | Active | Inactive |

| Long (10-12 carbons) | Active | Active |

Data derived from studies on various 4-aminoquinoline (B48711) analogs. acs.orgnih.gov

The basicity of the side chain at the 4-amino position is a crucial factor for the biological activity of many 4-aminoquinolines. This basicity allows the molecule to become protonated in acidic environments, which is fundamental to its mechanism of action in certain applications, such as antimalarial therapy. researchgate.net The protonated amine is thought to be critical for the drug's accumulation in the parasite's acidic food vacuole. nih.gov

Research has demonstrated that the pKa of both the quinoline ring nitrogen and the basic side chain influences activity against both sensitive and resistant strains of parasites. nih.gov Introducing substituents that can form intramolecular hydrogen bonds with the protonated amine on the side chain is a key strategy for maintaining potency against chloroquine-resistant strains. nih.gov The presence of a basic amino side chain is a general prerequisite for the antiplasmodial activity observed in many 4-aminoquinoline compounds. researchgate.net

Effects of the 6-Ethyl Group and Other 6-Substituents on Activity

Substituents on the benzo ring of the quinoline nucleus, particularly at the C-6 and C-7 positions, significantly modulate the compound's physicochemical properties and, consequently, its biological activity.

While the C-7 position has been more extensively studied, substitutions at the C-6 position also play a role in modulating the molecule's properties. The introduction of an ethyl group at the C-6 position, as in 4-amino-6-ethylquinoline, increases the lipophilicity (fat-solubility) of the compound compared to an unsubstituted analog. This property can influence the drug's ability to cross biological membranes, affecting its absorption, distribution, and ability to reach its target site.

Systematic studies have shown that increasing the hydrophobicity of the quinoline nucleus can be advantageous. For instance, replacing the 7-chloro substituent with other hydrophobic groups can lead to the retention of potency. nih.gov While specific data for the 6-ethyl group is less common, the general principle of modulating lipophilicity through alkyl or other hydrophobic substituents at positions like C-6 is a recognized strategy in drug design.

The electronic nature of substituents on the quinoline ring is a critical factor for activity. For 4-aminoquinolines, an electron-withdrawing group at the C-7 position, such as chlorine in chloroquine, is considered essential for high potency. youtube.comresearchgate.net These groups influence the pKa of the quinoline ring nitrogen, which is important for the pH trapping mechanism. researchgate.net

Table 2: Influence of C-7 Substituents on Antiplasmodial IC50 Values

| 7-Substituent | IC50 (nM) vs. CQ-Susceptible P. falciparum | IC50 (nM) vs. CQ-Resistant P. falciparum |

|---|---|---|

| -I (Iodo) | 3-12 | 3-12 |

| -Br (Bromo) | 3-12 | 3-12 |

| -Cl (Chloro) | 3-12 | 3-12 |

| -F (Fluoro) | 15-50 | 18-500 |

| -CF3 (Trifluoromethyl) | 15-50 | 18-500 |

| -OCH3 (Methoxy) | 17-150 | 90-3000 |

Data represents a range of values for analogs with different side chains. nih.gov

Significance of Substituents at Other Positions (e.g., C-2, C-3, C-7, C-8)

Substitutions at various other positions on the 4-aminoquinoline ring have been explored to fine-tune activity.

C-2 Position: Introducing a methyl group at the C-2 position has been found to result in a less potent compound. researchgate.net However, other research involving linking two 4-aminoquinoline units through the C-2 position has produced compounds with potent activity, suggesting that the nature and size of the substituent are critical. nih.gov Chemical modulation at this position is known to alter the biological activity of quinoline compounds.

C-3 Position: Modifications at the C-3 position are less common in traditional antimalarial 4-aminoquinolines. However, research into anticancer agents has shown that quinolin-4-yl substitution at this position can yield compounds with cytotoxic activity, whereas quinolin-3-yl substitution results in inactive compounds, highlighting the importance of the substitution pattern.

C-7 Position: This is the most critical position for substitution in many biologically active 4-aminoquinolines. An electron-withdrawing group, typically a halogen like chlorine, is crucial for high antiplasmodial activity. youtube.com Replacing the 7-chloro group with iodo or bromo substituents generally maintains high activity, whereas fluoro, trifluoromethyl, or methoxy (B1213986) groups lead to a significant decrease in potency, especially against resistant strains. nih.gov

Role of Arylvinyl Substituents at C-2

The introduction of substituents at the C-2 position of the quinoline ring has been a strategy to modulate the biological activity of 4-aminoquinoline derivatives. Specifically, the incorporation of arylvinyl groups at this position has been shown to significantly impact their potency. Research into 2-substituted-4-amino-6-halogenquinolines indicates that compounds with 2-arylvinyl substituents often exhibit good to excellent antiproliferative activity against various cancer cell lines.

In the context of antimalarial activity, a series of 6-chloro-2-arylvinylquinolines (styrylquinolines) were synthesized and evaluated for their in vitro activity against drug-resistant strains of Plasmodium falciparum. The studies revealed that both the substituents on the quinoline core and the benzenoid ring of the styryl moiety play a crucial role. For instance, in a series with a chlorine atom at the C-6 position, substituting the benzene (B151609) ring of the styryl group with electron-withdrawing or electron-donating groups led to varied potencies. A 4-fluoro substituent on the benzene ring resulted in one of the most active compounds in the series, suggesting that specific electronic and steric properties at this position are favorable for activity. nih.gov The position of heteroatoms within the aryl ring also influenced activity; a 4-pyridylvinylquinoline was found to be approximately twice as active as its 2-pyridylvinyl counterpart. nih.gov

| Compound | R² Substituent on Styryl Ring | EC₅₀ (nM) |

|---|---|---|

| 29 | 4-F | 4.8 ± 2.0 |

| 31 | 4-CF₃ | 5.9 ± 1.4 |

| 24 | 2-F | 10.9 ± 1.9 |

| UCF501 (Reference) | H | 65.1 ± 1.5 |

Steric and Electronic Properties of Peripheral Groups

The biological activity of the 4-aminoquinoline scaffold is highly sensitive to the steric and electronic properties of its peripheral substituents. Quantitative Structure-Activity Relationship (QSAR) models have highlighted that factors such as steric bulk, electrostatic interactions, and hydrophobicity are key determinants of potency. nih.gov For instance, SAR studies on antimalarial 4-aminoquinolines revealed that the presence of an electron-donating methoxy group at the C-2 position enhanced activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.gov

The substitution pattern on the quinoline core, particularly at the C-7 position, is critical. Electron-withdrawing groups at C-7, such as chlorine, have been a common feature of potent 4-aminoquinoline antimalarials. researchgate.net These groups influence the electronic properties of the entire ring system, which in turn affects binding interactions and physicochemical properties like pKa. researchgate.netnih.gov The lipophilicity of the group at the C-7 position has also been shown to influence the compound's association constant with biological targets like hematin. nih.gov Furthermore, hydrophilic properties of the compounds have been identified as crucial for predicting activity against chloroquine-sensitive parasite strains. liverpool.ac.uk The nature of the ions coordinated with the quinoline derivative can also play a role; electron-donating groups on the ligand can enrich the coordination site, leading to more stable complexes and higher catalytic activity in certain assays. mdpi.com

Correlation between Structural Parameters and In Vitro Activity

The in vitro activity of 4-aminoquinoline derivatives is often correlated with specific, measurable structural and physicochemical parameters. By quantifying these parameters, researchers can build predictive models that guide the design of more potent analogues.

Relationship between pKa Values and Biological Interaction

The pKa values of 4-aminoquinoline derivatives are critical determinants of their biological activity, particularly for agents targeting pathogens that reside in acidic compartments, such as the malaria parasite Plasmodium falciparum. The quinoline ring system contains two key basic nitrogen atoms: the quinoline ring nitrogen (N1) and the tertiary amino nitrogen in the side chain. nih.gov The basicity of these nitrogens dictates the extent to which the molecule is protonated at physiological pH and within acidic organelles like the parasite's digestive vacuole.

This differential protonation leads to a phenomenon known as "pH trapping," where the diprotonated form of the drug accumulates to high concentrations within the acidic vacuole. nih.govnih.gov SAR studies have demonstrated a clear link between the electronic nature of substituents and the pKa values. Electron-withdrawing groups at the C-7 position lower the pKa of both nitrogen atoms. researchgate.netnih.gov This modulation of pKa directly impacts the theoretical accumulation in the vacuole and, consequently, the compound's potency. While a significant correlation exists between drug accumulation and absolute potency, studies have shown that the observed levels of accumulation are often greater than what would be predicted based solely on pKa and pH gradients, suggesting that other interaction forces are also involved. nih.gov

| 7-Substituent | Quinoline N pKa | Side-Chain N pKa | Relative Vacuolar Accumulation (%) | Antiplasmodial Activity (IC₅₀, nM) |

|---|---|---|---|---|

| -NO₂ | 6.28 | 8.65 | 7 | 210 |

| -CF₃ | 7.02 | 7.65 | 10 | 32 |

| -Cl (Chloroquine) | 8.11 | 10.00 | 100 | 8.1 |

| -NH₂ | 8.36 | 10.02 | 97 | 110 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, both 2D and 3D-QSAR models have been extensively developed to guide the synthesis of new agents with improved potency against various targets, including cancer, malaria, and bacteria. igi-global.comnih.govjetir.org

These models utilize molecular descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic features. nih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps that visualize regions where modifications to the molecule are likely to enhance or diminish activity. nih.govnih.gov For example, CoMSIA contour maps for 4-aminoquinolines have identified specific spatial regions where steric bulk, positive electrostatic potential, or hydrogen bond donors/acceptors are favorable for antimalarial activity. nih.gov

The statistical robustness of QSAR models is critical and is typically validated through internal (e.g., cross-validation q²) and external (e.g., predictive r² for a test set) validation methods. mdpi.com Successful QSAR models have been developed for various quinoline series, identifying key features such as the necessity of a halogen at position 7 and two protonatable nitrogens for activity against chloroquine-resistant malaria. nih.govnih.gov These models serve as powerful predictive tools, allowing for the rational design and prioritization of novel compounds for synthesis and biological testing. nih.govmdpi.com

Mechanistic Insights from SAR Studies on In Vitro Target Engagement

SAR studies provide crucial insights into how a molecule interacts with its biological target at a molecular level. By systematically altering the structure of a lead compound, it is possible to deduce the nature of the binding site and the key interactions that govern affinity and efficacy.

Binding Site Interactions (e.g., Hydrogen Bonding, Van der Waals Interactions)

The biological activity of 4-aminoquinoline derivatives is predicated on their ability to form specific non-covalent interactions with their target macromolecules. Molecular docking and SAR studies have elucidated the critical role of hydrogen bonds, van der Waals forces (including hydrophobic and π-π stacking interactions), and halogen bonds in target engagement. mdpi.comnih.gov

For instance, in the context of kinase inhibition, the quinoline nitrogen atom frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of hinge region residues like Valine or Methionine in the ATP-binding site. nih.gov Molecular docking of certain 4-aminoquinolines into the Penicillin Binding Protein (PBP2a) binding site revealed key interactions, including hydrogen bonding with glutamine residues and hydrophobic interactions with alanine (B10760859) and isoleucine. mdpi.com Halogen contacts, a type of non-covalent interaction involving halogen atoms like chlorine, were also observed with tyrosine and threonine residues. mdpi.com

Furthermore, the planar aromatic structure of the quinoline ring is well-suited for π-π stacking interactions with aromatic amino acid residues such as tyrosine within the binding pocket. nih.gov The side chain attached at the C-4 amino position also plays a significant role. Studies have shown that incorporating an intramolecular hydrogen-bonding motif within this side chain can enhance activity against drug-resistant targets. nih.gov These specific, directed interactions collectively contribute to the binding affinity and selectivity of the compound for its biological target.

Interference with Specific Biochemical Pathways

There is no available scientific literature detailing the effects of this compound on biochemical pathways such as mitochondrial activity or DNA synthesis. In vitro academic research specifying the impact of the 6-ethyl substitution on the 4-aminoquinoline core for these activities has not been published.

Enzyme Inhibition Profiles

No specific in vitro data was found regarding the enzyme inhibition profile of this compound. Research on its potential activity as an inhibitor of kinases or its ability to inhibit the formation of beta-hematin is not present in the reviewed literature. Consequently, data tables detailing such research findings for this specific compound cannot be generated.

Materials Science Applications and Research Perspectives

Precursors for Fluorescent Dyes

Quinoline (B57606) and its derivatives are well-established as foundational structures in the synthesis of fluorescent dyes. tandfonline.com The 4-amino group in 4-Amino-6-ethylquinoline acts as an effective electron-donating group, which is a key feature in the design of donor-acceptor fluorescent molecules. rsc.org The synthesis of novel fluorescent compounds often involves leveraging this donor capacity in conjunction with various acceptor moieties to tune the resulting dye's emission spectrum. rsc.org

Research has demonstrated that the modification of the amino group can significantly impact the photophysical properties of quinoline-based dyes. For instance, converting the amino group to a more potent electron-donating group can lead to a red-shift in the emission wavelength. rsc.org This principle allows for the systematic design of dyes that emit across the visible spectrum, from blue to red. rsc.orgnih.gov The synthesis of such dyes often employs reactions like the Horner-Wadsworth-Emmons reaction and Knoevenagel condensation to construct extended π-conjugated systems. nih.gov

The fluorogenic nature of some cyanine (B1664457) dyes derived from quinoline is particularly noteworthy. acs.org These dyes exhibit low fluorescence in aqueous environments but become highly fluorescent in different states, such as in nanoparticles, powders, crystals, and films, or when bound to specific targets like nucleic acids. rsc.orgacs.org This property is highly advantageous for developing "light-up" probes for biological imaging and detection.

Applications in Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photoluminescent properties of quinoline derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net These compounds can function as emitters, hosts, or charge-transporting materials within the OLED architecture. mdpi.comfrontiersin.org The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology, and quinoline derivatives are being explored to address this issue. mdpi.com

Research into blue exciplexes, which are excited-state complexes formed between electron-donating and electron-accepting molecules, has shown potential for high-efficiency OLEDs. mdpi.com Quinoline derivatives, with their tunable electronic properties, can be designed to act as either the donor or acceptor component in such systems. For example, a blue phosphorescent OLED employing an exciplex co-host system demonstrated high external quantum efficiency and stable color purity. mdpi.com